1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene
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Overview
Description
1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene is an organic compound with the molecular formula C12H6Cl4O. It is a chlorinated derivative of diphenyl ether and is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene typically involves the reaction of 1,2-dichlorobenzene with 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of corresponding anilines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenoxybenzenes.
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroanilines.
Scientific Research Applications
1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on various biological systems, particularly its role as a potential endocrine disruptor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in various metabolic pathways, leading to toxic effects. The compound’s chlorinated structure allows it to interact with lipid membranes, potentially causing membrane destabilization .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-D and other related compounds.
Uniqueness
1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61328-46-9 |
---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2-dichloro-4-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H |
InChI Key |
CAWSVYYOUZEMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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